
1-(4-エトキシフタラジン-1-イル)ピペリジン-4-カルボン酸
説明
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .
Molecular Structure Analysis
The molecular structure of EPPC includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidones have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt . These piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties .
科学的研究の応用
医薬品試験
この化合物は、医薬品開発における正確な結果を保証するための高品質な参照標準として、医薬品試験に使用されています 。その正確な分子構造により、品質管理プロセスにおける分析方法の検証が可能になります。
PARP-1阻害剤合成
これは、PARP-1阻害剤の合成における中間体として役立ちます 。PARP-1は、DNA修復とRNA転写調節に関与する重要な酵素であり、この酵素の阻害剤は、がん治療の開発に不可欠です。
細胞毒性研究
ピペリジン核上のエトキシ基やカルボキシル基などの特定の置換基の存在は、細胞毒性を高めることが示されています 。これは、新しい化学療法剤の研究に役立ちます。
化学的性質分析
研究者は、この化合物を用いて、沸点、密度、pKaなどの化学的性質を研究しています。これらは、さまざまな環境における挙動と薬物候補としての可能性を理解するために不可欠です .
創薬
ピペリジン核は、医薬品化学における一般的なモチーフです。 このコア構造に対する修飾、例えばエトキシフタラジニル基の付加は、効力を高め、毒性を低減した新しい薬物の発見につながる可能性があります .
材料科学
材料科学では、この化合物の沸点や密度などの予測可能な物理的性質により、特定の特性を持つ新しい材料を作成するための候補となっています .
生化学研究
その明確に定義された分子量と式により、酵素速度論や受容体-リガンド相互作用を含む実験において正確な測定が不可欠な生化学研究で使用できます .
計算化学
この化合物の構造は、計算モデルで使用して、生物学的標的との相互作用を予測できます。これにより、合成前に有望な候補を特定することで、創薬プロセスを合理化できます .
作用機序
The mechanism of action of 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid is not completely understood, but it is believed to interact with a variety of proteins and enzymes. It has been found to interact with the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of cellular metabolism and growth. It has also been found to interact with the enzyme protein kinase A (PKA), which is involved in the regulation of gene expression and cell signaling. Additionally, it has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme PI3K, which leads to the inhibition of cell proliferation and differentiation. Additionally, it has been found to inhibit the enzyme PKA, which leads to the inhibition of gene expression and cell signaling. It has also been found to inhibit the enzyme COX-2, which leads to the inhibition of inflammation.
実験室実験の利点と制限
The advantages of using 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid in laboratory experiments include its small size, which allows it to penetrate cells more easily than larger molecules. Additionally, it is relatively inexpensive and easy to synthesize. The main limitation of using 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid in laboratory experiments is that its mechanism of action is not completely understood, which can lead to unpredictable results.
将来の方向性
There are a number of potential future directions for the use of 1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid. It could be used to further study metabolic pathways and enzyme inhibition and protein-protein interactions. It could also be used to study drug metabolism and drug-target interactions. Additionally, it could be used to further study signal transduction pathways and cell proliferation and differentiation. Finally, it could be used to further study the inhibition of inflammation and the regulation of gene expression and cell signaling.
特性
IUPAC Name |
1-(4-ethoxyphthalazin-1-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-15-13-6-4-3-5-12(13)14(17-18-15)19-9-7-11(8-10-19)16(20)21/h3-6,11H,2,7-10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUQBQWBPSGURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C2=CC=CC=C21)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1387220.png)


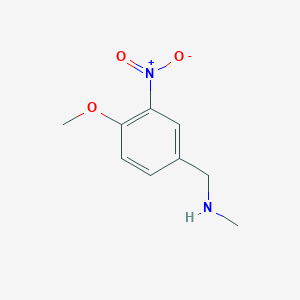
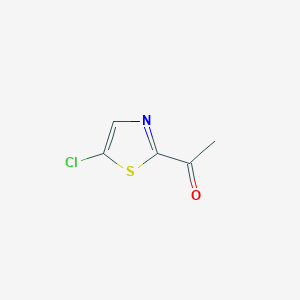
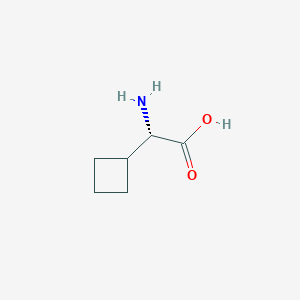
![Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate](/img/structure/B1387230.png)


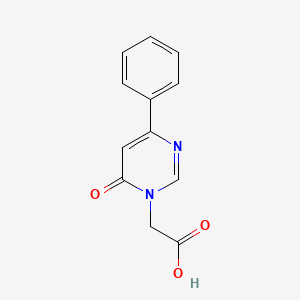

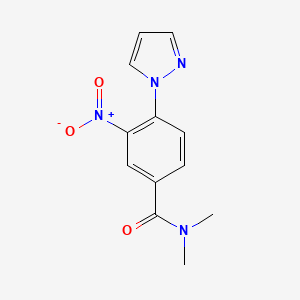
![4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B1387240.png)
